2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene
Overview
Description
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is a conducting polymer with the empirical formula C12H20S2Sn2 and a molecular weight of 465.84 g/mol . This compound is primarily used in the formation of hole transporting materials with improved charge mobility and is a significant copolymer in the polymerization of new thieno[3,2-b]thiophene-based polymers .
Scientific Research Applications
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: It is used in the synthesis of thiophene-based materials for organic field-effect transistors (OFETs), organic thin-film transistors (OTFTs), and organic photovoltaic cells (OPVs).
Optoelectronics: The compound is a synthetic intermediate in the synthesis of polythiophenes-based fluorinated polymers for optoelectronic applications.
Material Science: It is utilized in the formation of hole transporting materials with improved charge mobility.
Mechanism of Action
Target of Action
The primary target of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene is the formation of the hole transporting material (HTM) in organic electronic devices . This compound is a conducting polymer that improves the charge mobility of HTM .
Mode of Action
This compound interacts with its targets by being used as a copolymer in the polymerization of new thieno(3,2-b)thiophene based polymers . This results in the formation of materials with improved charge mobility, which are essential for the functioning of organic electronic devices .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of organic electronic devices. It is used in the synthesis of thiophene-based materials for the fabrication of devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs), and organic photovoltaic cells (OPVs) .
Result of Action
The result of the action of this compound is the creation of materials with improved charge mobility. These materials are used in the fabrication of various organic electronic devices .
Safety and Hazards
Future Directions
The compound is a good candidate for improving the energy density of cathode materials while still offering high rate (power) capability . It can be used as a copolymer in the synthesis of thiophene-based materials for the fabrication of organic electronic devices such as organic field effect transistors (OFETs), organic thin film transistors (OTFTs), and organic photovoltaic cells (OPVs) .
Biochemical Analysis
Biochemical Properties
It is known that it can be used in the formation of the hole transporting material (HTM) with improved charge mobility
Cellular Effects
It is primarily used in the synthesis of materials for organic electronic devices
Molecular Mechanism
It is primarily used in the synthesis of materials for organic electronic devices
Preparation Methods
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene can be synthesized using thieno[3,2-b]thiophene as the starting material. The synthesis involves a reaction with dibromo compounds through Stille coupling to form oligomers or polymers . This method is commonly used for the preparation of materials for organic electronic devices .
Chemical Reactions Analysis
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Stille coupling reactions, where it reacts with dibromo compounds to form oligomers or polymers.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s structure suggests potential for such reactions under appropriate conditions.
Common reagents used in these reactions include dibromo compounds and catalysts for Stille coupling . The major products formed are oligomers or polymers used in organic electronic devices .
Comparison with Similar Compounds
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene can be compared with similar compounds such as:
2,5-Dibromothieno[3,2-b]thiophene: Another compound used in the synthesis of thiophene-based materials.
2,5-Bis(tributylstannyl)thiophene: Used in similar applications for organic electronic devices.
Thieno[3,2-b]thiophene: The starting material for the synthesis of this compound.
The uniqueness of this compound lies in its specific structure, which allows for improved charge mobility and its significant role in the formation of hole transporting materials .
Properties
IUPAC Name |
trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2S2.6CH3.2Sn/c1-3-7-6-2-4-8-5(1)6;;;;;;;;/h1-2H;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZULVYGCRXVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C=C(S2)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20S2Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
469912-82-1 | |
Record name | Stannane, 1,1'-thieno[3,2-b]thiophene-2,5-diylbis[1,1,1-trimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene in the synthesis of conjugated polymers?
A1: this compound (TT) serves as a key building block in the synthesis of conjugated polymers via Stille polymerization []. In this reaction, TT reacts with a dibromo-functionalized monomer, such as 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene (Fl), in the presence of a palladium catalyst. The trimethylstannyl groups on TT act as leaving groups, allowing the thienothiophene core to be incorporated into the growing polymer chain.
Q2: How does the choice of end-capping reagent (ECR) impact the properties of polymers synthesized using this compound?
A2: The research demonstrates that the choice of ECR significantly influences the end-capping efficiency and consequently the properties of the resulting polymers []. Bromo-functionalized ECRs proved more effective than their iodo counterparts, with variations in efficiency observed depending on the specific ECR structure. This highlights the importance of careful ECR selection to achieve desired polymer characteristics, such as molecular weight and end-group functionality.
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